Decahydroisoquinolin-5-ol
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Overview
Description
Decahydroisoquinolin-5-ol is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by a decahydroisoquinoline scaffold with a hydroxyl group at the 5th position. This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydroisoquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pd(II)-catalyzed diastereoselective ring formation, which introduces the desired non-prime site substituent and constructs the decahydroisoquinoline scaffold . Another approach involves the use of metal catalysts or catalyst-free processes in water, which are efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Decahydroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Decahydroisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound is utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of decahydroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been evaluated as an inhibitor for severe acute respiratory syndrome (SARS) chymotrypsin-like protease (3CL pro), where it interacts with the S2 site of the protease . The compound’s hydrophobic center and additional non-prime site substituents enhance its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features but different functional groups.
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol: A compound with a similar scaffold but different substituents.
Uniqueness
Decahydroisoquinolin-5-ol is unique due to its specific hydroxyl group placement and its ability to undergo diverse chemical reactions. Its potential as a therapeutic agent and its versatility in scientific research further distinguish it from other similar compounds .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h7-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSIOPAIRPXABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2C(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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